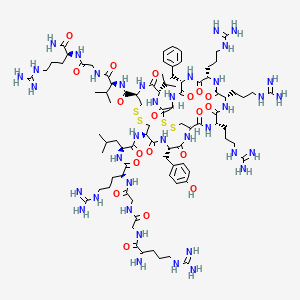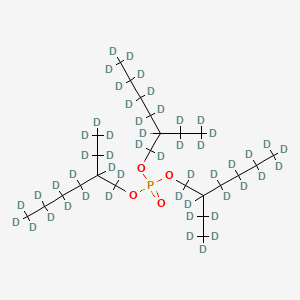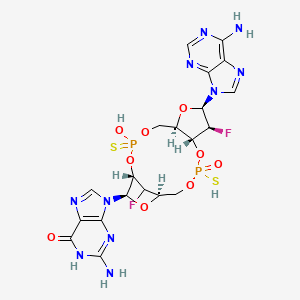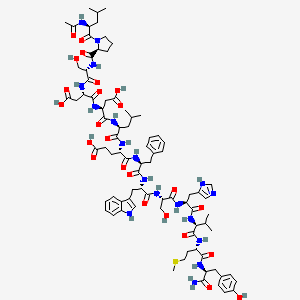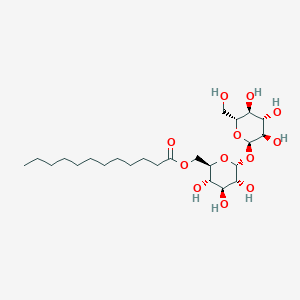
Direct Brown 44
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Direct Brown 44, also known as Direct Brown 3G, is a synthetic dye with the chemical formula C30H24N12Na2O6S2 and a molecular weight of 758.7 g/mol . It is primarily used for dyeing cellulose fibers, paper, and other materials. The compound is known for its brown color and is soluble in water, ethanol, and acetone .
準備方法
Synthetic Routes and Reaction Conditions
Direct Brown 44 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The synthesis typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with other aromatic compounds to form azo dyes, which are the primary components of this compound.
Industrial Production Methods
In industrial settings, this compound is produced by isolating the acid form of the dye and dissolving it in dilute bases. The dye is then formulated into aqueous liquid formulations for various applications .
化学反応の分析
Types of Reactions
Direct Brown 44 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted aromatic compounds with different functional groups.
科学的研究の応用
Direct Brown 44 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye for studying the properties of cellulose fibers and other materials.
Biology: Employed in staining techniques for biological specimens.
Industry: Widely used in the textile and paper industries for dyeing and printing applications
作用機序
The mechanism of action of Direct Brown 44 involves the chemical bonding of the dye molecules with the fibers of the textile or paper. This bonding results in the desired coloration. The dye molecules interact with the fibers through hydrogen bonding, van der Waals forces, and other intermolecular interactions .
類似化合物との比較
Direct Brown 44 can be compared with other similar compounds, such as:
Direct Yellow 11: Another azo dye used for similar applications but with a yellow color.
Direct Blue 80: A blue azo dye with different chromophoric properties.
Direct Orange 39: An orange azo dye used in textile and paper industries
This compound is unique due to its specific shade of brown and its solubility properties, making it suitable for a wide range of applications .
特性
分子式 |
C30H24N12Na2O6S2 |
|---|---|
分子量 |
758.7 g/mol |
IUPAC名 |
disodium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N12O6S2.2Na/c31-23-13-25(33)29(15-27(23)39-35-17-4-8-21(9-5-17)49(43,44)45)41-37-19-2-1-3-20(12-19)38-42-30-16-28(24(32)14-26(30)34)40-36-18-6-10-22(11-7-18)50(46,47)48;;/h1-16H,31-34H2,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChIキー |
VTEBSADXXKSKOE-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
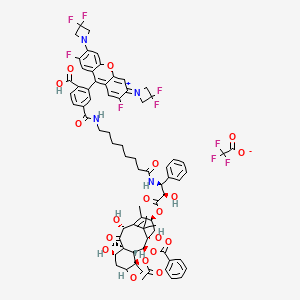
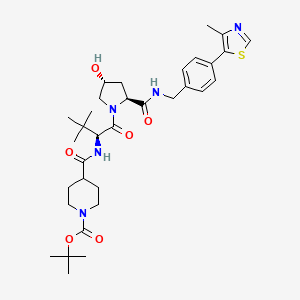
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
